molecular formula C16H12F5NO4 B2650063 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 303150-82-5

2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2650063
CAS No.: 303150-82-5
M. Wt: 377.267
InChI Key: YEBPMFWCYJKLSF-UHFFFAOYSA-N
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Description

The compound 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide (hereafter referred to as the "target compound") is a fluorinated acetamide derivative with the molecular formula C₁₆H₁₂F₅NO₄ and a molecular weight of 377.26 g/mol . Its structure features:

  • A difluoroacetamide core (CF₂CONH).
  • A 4-methoxyphenoxy substituent on the α-carbon.
  • A 4-(trifluoromethoxy)phenyl group on the acetamide nitrogen.

Properties

IUPAC Name

2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO4/c1-24-11-6-8-12(9-7-11)25-15(17,18)14(23)22-10-2-4-13(5-3-10)26-16(19,20)21/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBPMFWCYJKLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 4-(trifluoromethoxy)aniline.

    Formation of Intermediate: These starting materials undergo a series of reactions, including halogenation and nucleophilic substitution, to form the intermediate compounds.

    Final Coupling: The final step involves the coupling of the intermediate compounds under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, such as the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives containing methoxy and trifluoromethoxy groups have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific application of 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in targeting cancer pathways remains an area for further investigation.

Neuroprotective Effects

The compound's potential neuroprotective effects are noteworthy, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Similar compounds have been studied for their ability to inhibit amyloid-beta aggregation and modulate neuroinflammation . The methoxy and phenoxy groups may play a role in enhancing blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies.

Selective Receptor Modulation

The compound may act as a selective modulator for various receptors involved in neurotransmission and hormonal regulation. Its structural similarity to known receptor ligands suggests potential applications in treating conditions such as depression or anxiety disorders .

Antimicrobial Properties

Preliminary studies on related compounds indicate that they possess antimicrobial properties against a range of pathogens. The incorporation of fluorinated groups has been associated with enhanced activity against resistant bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance physical properties such as thermal stability and mechanical strength. Research has shown that fluorinated compounds can significantly improve the performance characteristics of polymers used in high-performance applications .

Coating Technologies

Due to its chemical stability and resistance to degradation, this compound could be utilized in developing advanced coatings that require durability under harsh environmental conditions. Its application could extend to industries such as aerospace and automotive, where material performance is critical.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar fluorinated compounds .
Study BNeuroprotectionShowed that analogs reduced amyloid-beta levels in vitro, suggesting potential for Alzheimer's treatment .
Study CAntimicrobial ActivityIdentified effective antimicrobial action against multi-drug resistant strains using derivatives with similar structures .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and trifluoromethoxy groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to five key analogues (Table 1):

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
Target Compound C₁₆H₁₂F₅NO₄ 377.26 4-Methoxyphenoxy; 4-(Trifluoromethoxy)phenyl
2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide C₁₄H₉Cl₂F₂NO₂ 332.13 4-Chlorophenoxy; 4-Chlorophenyl
N-(3-Chloro-4-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide C₁₆H₁₄ClF₂NO₃ 341.74 4-Methoxyphenoxy; 3-Chloro-4-methylphenyl
N-[4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl]acetamide (Compound 35) C₁₃H₁₇N₃O₃S 295.35 4-(4-Methylpiperazinyl)sulfonylphenyl
GPR-17 Ligand (from ) C₂₃H₂₃F₃N₄O₄S₂ 552.58 Morpholine-sulfonylphenyl; Trifluoromethoxyphenyl; Triazole-thioacetamide

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s trifluoromethoxy group enhances lipophilicity compared to chlorophenyl (Cl) or methyl (CH₃) substituents in analogues .
  • Heterocyclic Modifications : Compound 35 () and the GPR-17 ligand () incorporate sulfonamide or triazole moieties, which may improve solubility or receptor affinity compared to the target’s purely aromatic system.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP* (Predicted) Solubility (Water) Key Influencing Factors
Target Compound 3.8 Low Trifluoromethoxy (lipophilic), methoxy (polar)
2-(4-Chlorophenoxy) Analogue 3.2 Very low Dual chloro groups (highly lipophilic)
Compound 35 () 1.5 Moderate Piperazinyl-sulfonyl (polar, ionizable at physiological pH)

*LogP values estimated using fragment-based methods.

Key Insights :

  • The target compound’s balanced lipophilicity (LogP ~3.8) may favor blood-brain barrier penetration compared to more polar (e.g., Compound 35) or overly lipophilic (e.g., chlorophenyl analogue) derivatives.
  • The trifluoromethoxy group contributes to metabolic stability, as seen in GPR-17 ligands (), which retain activity in vivo .

Biological Activity

2,2-Difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13F5NO3
  • Molecular Weight : 353.27 g/mol

This compound features two fluorine atoms and a methoxy group, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of squalene synthase, which is critical in cholesterol biosynthesis .
  • Antitumor Effects : Preliminary investigations indicate that this compound may exert antitumor effects by modulating signaling pathways associated with cancer cell proliferation and apoptosis. It has been evaluated in various cancer cell lines, showing promise in reducing cell viability and inducing apoptosis .
  • Anti-inflammatory Properties : The presence of the trifluoromethoxy group may enhance the anti-inflammatory activity of the compound by affecting cytokine production and immune response modulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits squalene synthase with an IC50 of 15 nM
Antitumor ActivityReduces viability in M-HeLa cells; induces apoptosis
Anti-inflammatoryModulates cytokine production

Case Study: Antitumor Activity

In a study examining the effects of this compound on malignant pleural mesothelioma (MPM) cells, the compound demonstrated significant antiproliferative activity. The study utilized both in vitro assays and a mouse xenograft model to assess its efficacy. Results indicated that treatment with this compound led to a marked decrease in tumor growth compared to control groups, suggesting its potential as a therapeutic agent for MPM .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of the compound on squalene synthase activity in HepG2 liver cells. The results showed that the compound effectively inhibited enzyme activity at low concentrations, highlighting its potential role in managing cholesterol levels and related metabolic disorders .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Pd-catalyzed arylationPd(OAc)₂, Xantphos, toluene, 80°C60–75
Hydrolysis3 M NaOH, ethanol, 70°C, 12h85–90

How is the compound characterized post-synthesis?

Level: Basic
Answer:
Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (OCH₃), and δ 2.1 ppm (acetamide CH₃) .
    • ¹³C NMR : Peaks at ~170 ppm (C=O), 110–160 ppm (aromatic carbons), and 55–60 ppm (OCH₃) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding patterns for structural validation .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁F₅NO₃: 376.0664) .

How can researchers optimize the yield of the target compound in Pd-catalyzed reactions?

Level: Advanced
Answer:
Key optimization strategies:

  • Catalyst System : Screen ligands (e.g., biphenylphosphines vs. Xantphos) to enhance regioselectivity. Higher ligand-to-Pd ratios (2:1) improve stability .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may increase reaction rates but reduce selectivity. Toluene or dioxane balances rate and purity .
  • Temperature Control : Maintain 70–80°C to avoid side reactions (e.g., defluorination). Use low-temperature quenching (-20°C) to stabilize intermediates .
  • Substrate Purity : Pre-purify aryl halides via silica gel chromatography to eliminate dehalogenation side reactions .

What strategies address discrepancies in spectroscopic data between batches?

Level: Advanced
Answer:
Addressing inconsistencies involves:

  • Analytical Cross-Validation :
    • Compare ¹H/¹³C NMR with published data for analogous compounds (e.g., δ 7.4–7.6 ppm for trifluoromethoxy groups) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
  • Crystallographic Analysis : Resolve ambiguous stereochemistry or polymorphism via single-crystal X-ray diffraction .
  • Batch Reproducibility : Standardize reaction conditions (pH, solvent ratios) to minimize variability. For example, maintain pH 4–6 during hydrolysis to prevent esterification .

Are there established protocols for evaluating the biological activity of this compound?

Level: Advanced
Answer:
While direct studies on this compound are limited, analogous acetamide derivatives are evaluated via:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets like α-glucosidase (IC₅₀ determination) using spectrophotometric methods at 405 nm .
    • Cytotoxicity : Use MTT assays on cell lines (e.g., HepG2) with 24–48h exposure .
  • In Vivo Models :
    • Hypoglycemic Activity : Administer 50–100 mg/kg/day to diabetic mice (e.g., streptozotocin-induced) and monitor blood glucose for 14 days .
  • Toxicity Profiling : Conduct acute toxicity studies (OECD 423) with dose escalation (10–2000 mg/kg) in rodents .

Q. Table 2: Biological Evaluation Parameters

AssayProtocolReference
α-Glucosidase InhibitionSpectrophotometric (pNPG substrate)
Acute ToxicityOECD 423, 14-day observation

How can conflicting solubility data be resolved for this compound?

Level: Advanced
Answer:
Conflicting solubility reports require:

  • Solvent Screening : Test in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (non-polar) at 25°C. Use sonication for 30 min to ensure saturation .
  • HPLC-PDA Analysis : Detect impurities (e.g., residual precursors) that may artificially lower solubility. Calibrate against pure standards .
  • Thermodynamic Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict optimal solvents. For example, δH > 10 MPa¹/² suggests compatibility with DMSO .

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